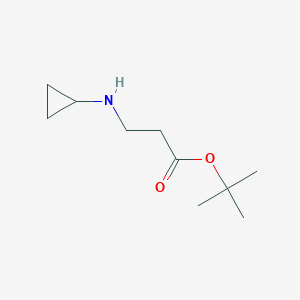

Tert-butyl 3-(cyclopropylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalytic Asymmetric Synthesis

A significant application of tert-butyl 3-(cyclopropylamino)propanoate derivatives in scientific research involves catalytic asymmetric synthesis. For instance, tert-butyl 3,3-diarylpropanoates, which are related to tert-butyl 3-(cyclopropylamino)propanoate, have been synthesized through an asymmetric rhodium-catalyzed conjugate addition. This method involves the addition of arylboronic acids to unsaturated tert-butyl esters using chiral dienes as ligands. The process yields products with high enantioselectivity and is vital for producing enantioenriched building blocks used in various chemical syntheses (Paquin, Stephenson, Defieber, & Carreira, 2005).

Physicochemical and Pharmacokinetic Properties Evaluation

The tert-butyl group, a common motif in medicinal chemistry, often results in unwanted property modulation when incorporated into bioactive compounds. Research has been conducted to evaluate alternative substituents that might replace the tert-butyl group to improve physicochemical and pharmacokinetic properties. This study provides insights into the impact of substituting tert-butyl groups, potentially including tert-butyl 3-(cyclopropylamino)propanoate derivatives, on the efficacy and activity of pharmaceutical compounds (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

Biosynthesis of Key Intermediates

In the context of biosynthesis, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of atorvastatin and rosuvastatin, has been produced using carbonyl reductase from Rhodosporidium toruloides. This demonstrates the role of tert-butyl derivatives in facilitating enzymatic reactions that are crucial for the synthesis of commercially significant pharmaceuticals. The study highlights the efficiency of biosynthesis in both mono and biphasic media, contributing to the sustainable production of important drug intermediates (Liu et al., 2018).

Stereoselective Synthesis and Structural Elucidation

Research has also focused on the stereoselective synthesis, isolation, and structural elucidation of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids. These studies are crucial for understanding the influence of substituents on the spectroscopic characteristics and conformations of tert-butyl esters, including tert-butyl 3-(cyclopropylamino)propanoate derivatives. Such research aids in the development of new compounds with potential applications in various fields of chemistry and pharmacology (Tasheva & Zareva, 2011).

properties

IUPAC Name |

tert-butyl 3-(cyclopropylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-7-11-8-4-5-8/h8,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBLSLJFWXBYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyclopropylamino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2860920.png)

![Methyl 4-[(diphenylcarbamoyl)amino]benzoate](/img/structure/B2860924.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2860925.png)

![1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860927.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)